[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate
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Overview
Description
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate is an organic compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is characterized by a cyclohexanone ring substituted with a benzoyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate typically involves the benzoylation of 5-hydroxycyclohexanone. The reaction is carried out under acidic or basic conditions using benzoyl chloride as the benzoylating agent . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3,2-O-Benzoyl-5-oxocyclohexanone, while reduction of the carbonyl group can produce 3,2-O-Benzoyl-5-hydroxycyclohexanol .
Scientific Research Applications
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,2-O-Benzoyl-5-oxocyclohexanone
- 3,2-O-Benzoyl-5-hydroxycyclohexanol
- 3,2-O-Benzoyl-5-methoxycyclohexanone
Uniqueness
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzoyl and hydroxyl groups allows for diverse reactivity and applications in various fields.
Properties
CAS No. |
133683-50-8 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1 |
InChI Key |
RQVSANHJWDIJET-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2 |
SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Synonyms |
3,2-O-benzoyl-5-hydroxycyclohexanone MI 619 MI-619 |
Origin of Product |
United States |
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